

# A Comparative Guide to the Biological Activity of 1-Aminoisoquinoline and 3-Aminoisoquinoline

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## Compound of Interest

Compound Name: 1-Aminoisoquinoline

Cat. No.: B073089

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## Introduction

Isoquinoline, a heterocyclic aromatic organic compound, forms the structural backbone of numerous natural alkaloids and synthetic molecules with significant pharmacological relevance.[1] Its derivatives are considered "privileged structures" in medicinal chemistry, serving as versatile scaffolds for designing potent and selective enzyme inhibitors.[2] Among the simplest derivatives, the positional isomers **1-Aminoisoquinoline** (1-AIQ) and **3-Aminoisoquinoline** (3-AIQ) represent fundamental building blocks for more complex therapeutic agents.[3]

This guide provides a comparative analysis of the biological activities of 1-AIQ and 3-AIQ. While direct, head-to-head experimental data for these specific isomers is limited in publicly available literature, this document consolidates known information and leverages data from more complex, substituted derivatives to infer potential activities, highlight the importance of the core scaffold, and provide a framework for future research. The primary focus will be on their role as inhibitors of key cellular enzymes such as Poly(ADP-ribose) polymerase (PARP) and various protein kinases.

## Physicochemical Properties

A foundational comparison begins with the fundamental physicochemical properties of each isomer. These characteristics influence solubility, membrane permeability, and molecular interactions, which are critical determinants of biological activity.

Property	1-Aminoisoquinoline	3-Aminoisoquinoline
CAS Number	1532-84-9	25475-67-6[4]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub>	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> [4]
Molecular Weight	144.17 g/mol	144.17 g/mol [4]
Appearance	Yellow powder[3]	Solid[5]
Melting Point	122-124 °C	174-178 °C[4]

## Comparative Biological Activity

### Primary Target: Poly(ADP-ribose) Polymerase (PARP) Inhibition

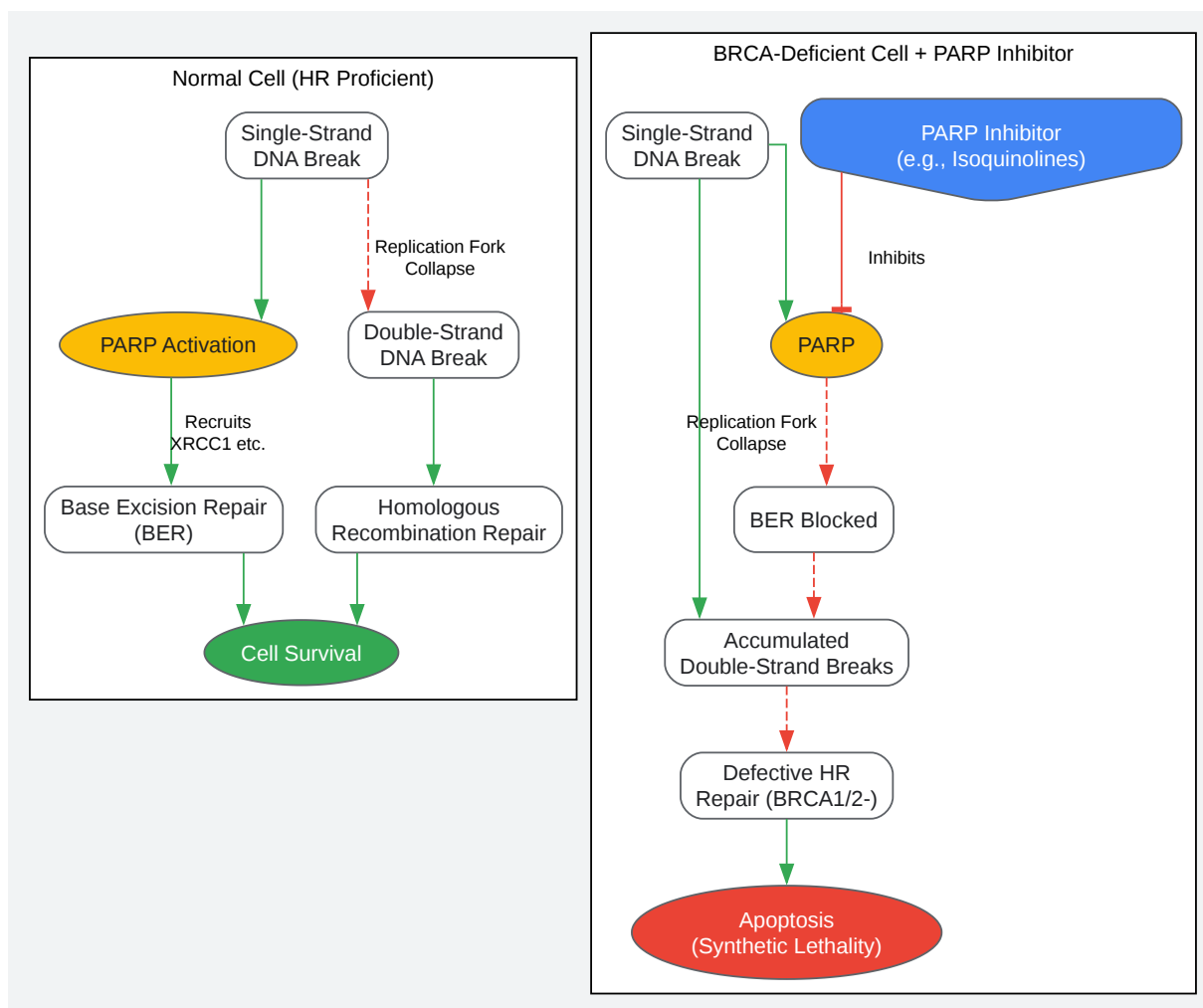
The isoquinoline core is a well-established pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[2] PARP-1, in particular, detects single-strand DNA breaks and initiates their repair through the base excision repair (BER) pathway.[2] Inhibiting PARP-1 leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks during cell division, creating more lethal double-strand breaks.

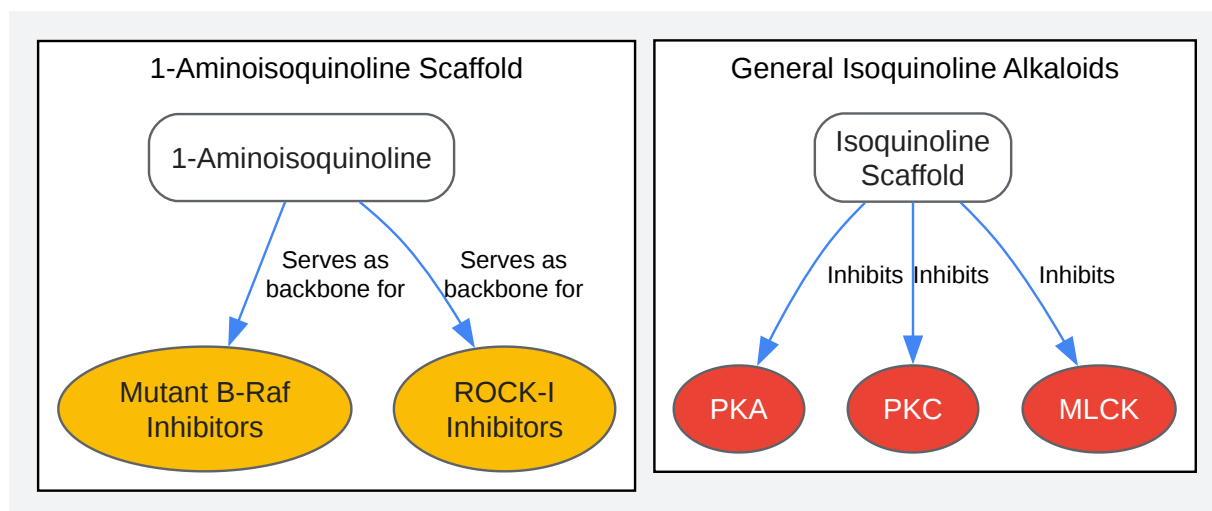
In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death. This concept, known as synthetic lethality, is a clinically validated strategy in oncology.[2]

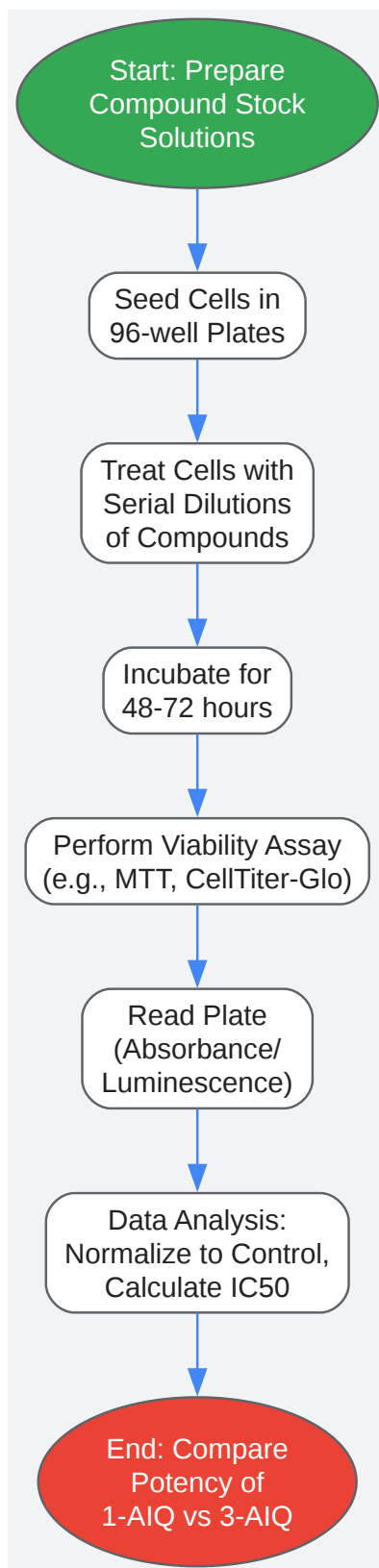
While the isoquinoline scaffold is potent, specific inhibitory data for the simple 1-AIQ and 3-AIQ isomers is not readily available. However, analysis of more substituted isoquinoline derivatives demonstrates the scaffold's high potential, where modifications at various positions drastically alter potency and selectivity.

Compound	Target	IC <sub>50</sub> Value
1-Aminoisoquinoline	PARP-1	Data Not Available
3-Aminoisoquinoline	PARP-1	Data Not Available
5-Aminoisoquinolin-1-one (5-AIQ)	PARP-1	240 nM[6]
DPQ (dihydro-isoquinolinone derivative)	PARP-1	40 nM[7]
Thieno[2,3-c]isoquinolin-5-one (TIQ-A)	PARP-1	450 nM[8]
Olaparib (Clinical Benchmark)	PARP-1	~5 nM[9]

Note: The data for derivatives are provided for contextual comparison of the isoquinoline scaffold's potential and are not direct measures of 1-AIQ or 3-AIQ activity.







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